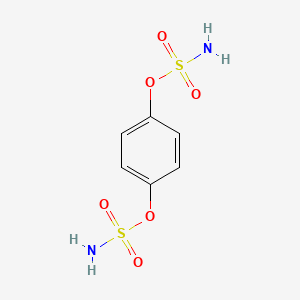![molecular formula C76H100ClN15O17S B10838983 [D-Gln3,Ncy(SO2,isopropyl)7]acyline](/img/structure/B10838983.png)
[D-Gln3,Ncy(SO2,isopropyl)7]acyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[D-Gln3,Ncy(SO2,isopropyl)7]acyline is a synthetic peptide analog known for its potent antagonistic activity against the gonadotropin-releasing hormone receptor (GnRHR).
Vorbereitungsmethoden
Die Synthese von [D-Gln3,Ncy(SO2,isopropyl)7]Acylin umfasst mehrere Schritte, darunter die Einarbeitung spezifischer Aminosäuren und die Einführung von Sulfonamidgruppen. Der Syntheseweg beginnt typischerweise mit der Festphasenpeptidsynthese (SPPS)-Methode, bei der Aminosäuren sequenziell zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen oft die Verwendung von Kupplungsreagenzien wie HBTU oder DIC und Schutzgruppen wie Fmoc, um selektive Reaktionen zu gewährleisten .
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Hochskalierung des SPPS-Prozesses, die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Anwendung fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung des Endprodukts beinhalten .
Analyse Chemischer Reaktionen
[D-Gln3,Ncy(SO2,isopropyl)7]Acylin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann Sulfoxid- oder Sulfon-Gruppen einführen und die Eigenschaften der Verbindung verändern.
Reduktion: Dies kann Disulfidbrücken oder andere oxidierte Gruppen reduzieren, was sich möglicherweise auf die Stabilität der Verbindung auswirkt.
Substitution: Häufige Reagenzien wie Halogene oder Alkylgruppen können eingeführt werden, um die Seitenketten des Peptids zu modifizieren.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise könnte die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen könnten, die die Aktivität oder Stabilität der Verbindung verbessern .
Wissenschaftliche Forschungsanwendungen
[D-Gln3,Ncy(SO2,isopropyl)7]Acylin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es dient als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: Es wird verwendet, um die Rolle von GnRHR in verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Regulation der Reproduktionshormone.
Wirkmechanismus
[D-Gln3,Ncy(SO2,isopropyl)7]Acylin entfaltet seine Wirkung, indem es an den Gonadotropin-Releasing-Hormon-Rezeptor (GnRHR) bindet und so die Aktivität des Rezeptors hemmt. Diese Hemmung verhindert die Freisetzung von gonadotropen Hormonen wie Luteinisierendem Hormon (LH) und Follikelstimulierendem Hormon (FSH), die für die Fortpflanzungsfunktion entscheidend sind. Die beteiligten molekularen Ziele umfassen den GnRHR und die zugehörigen Signalwege, die die Hormonausschüttung regulieren .
Wissenschaftliche Forschungsanwendungen
[D-Gln3,Ncy(SO2,isopropyl)7]acyline has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of GnRHR in various biological processes, including reproductive hormone regulation.
Industry: It can be used in the development of diagnostic tools and assays for hormone receptor activity.
Wirkmechanismus
[D-Gln3,Ncy(SO2,isopropyl)7]acyline exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the receptor’s activity. This inhibition prevents the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive function. The molecular targets involved include the GnRHR and associated signaling pathways that regulate hormone secretion .
Vergleich Mit ähnlichen Verbindungen
[D-Gln3,Ncy(SO2,isopropyl)7]Acylin ist aufgrund seiner spezifischen Modifikationen, wie der Einarbeitung von Sulfonamidgruppen und der Verwendung von D-Aminosäuren, einzigartig. Ähnliche Verbindungen umfassen andere GnRHR-Antagonisten wie Cetrorelix und Degarelix, die ebenfalls GnRHR hemmen, sich aber in ihrer chemischen Struktur und spezifischen Modifikationen unterscheiden . Diese Unterschiede können ihre Potenz, Stabilität und therapeutischen Anwendungen beeinflussen.
Eigenschaften
Molekularformel |
C76H100ClN15O17S |
|---|---|
Molekulargewicht |
1563.2 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfonylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H100ClN15O17S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(110(108,109)43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75+/m1/s1 |
InChI-Schlüssel |
FVPKWKBSMZRQEW-RKSVTEAUSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C |
Kanonische SMILES |
CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[2-(6-Chloro-purin-9-yl)ethyl]-bisphosphonic acid](/img/structure/B10838912.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[6,3''']Biflavone](/img/structure/B10838928.png)
![[Bpa1]AngII](/img/structure/B10838929.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)
![[Cyclopentyl-(2-nitro-benzoyl)-amino]-acetic acid](/img/structure/B10838937.png)

![[D-Dab(CO-NH-OH)3]degarelix](/img/structure/B10838955.png)
![[D-4Aph(CO-NH-OH)6]degarelix](/img/structure/B10838956.png)
![[D-Dap(CO-NH-OH)3]degarelix](/img/structure/B10838967.png)
![[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10838974.png)
